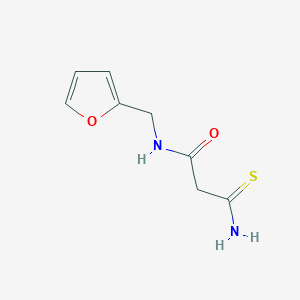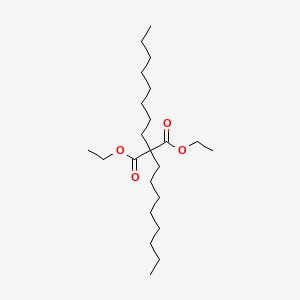
Diethyl dioctylmalonate
Übersicht
Beschreibung
Diethyl dioctylmalonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of two ethyl groups and two octyl groups attached to the malonate core. It is a colorless liquid with a mild odor and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl dioctylmalonate can be synthesized through the esterification of malonic acid with ethanol and octanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and octanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Malonic Acid+2Ethanol+2Octanol→Diethyl Dioctylmalonate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl dioctylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce malonic acid and the corresponding alcohols (ethanol and octanol).
Alkylation: The compound can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups.
Condensation: this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide or sodium hydroxide.
Major Products Formed
Hydrolysis: Malonic acid, ethanol, and octanol.
Alkylation: Alkyl-substituted malonates.
Condensation: β-keto esters.
Wissenschaftliche Forschungsanwendungen
Diethyl dioctylmalonate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of diethyl dioctylmalonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which makes the hydrogen atoms on the methylene group highly acidic. This allows the compound to form enolate ions that can participate in various nucleophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl dibutylmalonate: An ester of malonic acid with two ethyl groups and two butyl groups.
Uniqueness
Diethyl dioctylmalonate is unique due to the presence of long-chain octyl groups, which impart different physical and chemical properties compared to other malonates
Eigenschaften
IUPAC Name |
diethyl 2,2-dioctylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMNPYVUJHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514891 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24251-93-2 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




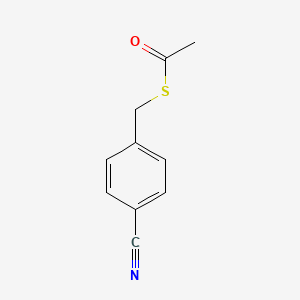
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)



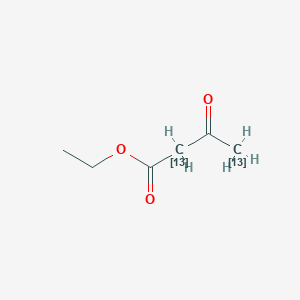
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)

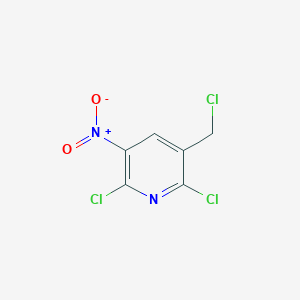
![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)

